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Compound of Interest

Compound Name: 2-Isobutylthiazole

Cat. No.: B093282

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-isobutylthiazole, a key flavor compound,
including its regulatory status, a comparison with alternative compounds, and detailed
experimental protocols for sensory analysis.

Regulatory Status

2-Isobutylthiazole is recognized and regulated for use as a flavoring agent by major
international bodies.

 FEMA (Flavor and Extract Manufacturers Association): 2-lsobutylthiazole is listed as FEMA
number 3134 and is considered Generally Recognized as Safe (GRAS).

e JECFA (Joint FAO/WHO Expert Committee on Food Additives): JECFA has evaluated 2-
isobutylthiazole (JECFA number 1034) and concluded that there is "no safety concern at
current levels of intake when used as a flavouring agent"[1][2].

Performance Comparison with Alternatives

2-Isobutylthiazole is highly valued for its characteristic "green," "vegetable," and "tomato-like"
aroma and flavor. It is a key component in creating authentic tomato flavors in a variety of food
products[3][4]. Alternatives for imparting a "green" or "tomato-like" character include various

aldehydes and other volatile compounds naturally present in tomatoes.
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The following table summarizes the key flavor characteristics of 2-isobutylthiazole and two
common alternatives, hexanal and (E)-2-hexenal. The quantitative data is based on typical
concentrations found in tomatoes and their respective odor thresholds. The Odor Activity Value

(OAV) provides an indication of the compound's contribution to the overall aroma.

Typical

Odor
Concentr Odor Key
o Threshol .
Compoun JECFA ation in . Activity Flavor
FEMA No. . din .
d No. Ripe Value Descripto
Water
Tomato (OAV) rs
(ngiL)
(nglka)
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tomato
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_ 0.002 - .
Isobutylthia 3134 1034 5-50 High earthy,
0.0035
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nutty
Green,
rassy,
1,000 - Moderate g Y
Hexanal 2557 220 4.5 ) fatty,
10,000 to High )
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fruity
Green,
(E)-2- leafy, fruity,
2560 963 500 -5,000 17 Moderate
Hexenal slightly
pungent

Note: OAV is calculated as Concentration / Odor Threshold. The values presented here are

illustrative due to variations in reported concentrations and thresholds in different studies. A

higher OAV suggests a greater impact on the overall aroma.

Experimental Protocols
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To quantitatively compare the performance of 2-isobutylthiazole with its alternatives, a
detailed sensory evaluation using Quantitative Descriptive Analysis (QDA) is recommended.

Experimental Protocol: Quantitative Descriptive
Analysis (QDA) of Tomato Flavor Compounds

1. Objective: To quantitatively measure and compare the sensory attributes of 2-
isobutylthiazole, hexanal, and (E)-2-hexenal, focusing on "tomato-like," "green," and other
relevant flavor notes.

2. Panelist Selection and Training:

o Select 10-12 panelists based on their sensory acuity, ability to discriminate between different
aromas, and verbal fluency.

o Conduct a series of training sessions (10-15 hours) to familiarize panelists with the sensory
attributes of the target compounds and reference standards. Develop a consensus
vocabulary to describe the perceived aromas.

3. Sample Preparation:

o Prepare solutions of 2-isobutylthiazole, hexanal, and (E)-2-hexenal in a neutral medium
(e.g., deionized water with 1% ethanol to aid solubility) at concentrations above their
respective odor thresholds and at levels representative of their use in food products.

e Present samples in coded, covered, and odorless glass containers to prevent bias.
4. Sensory Evaluation:

o Conduct the evaluation in a sensory analysis laboratory with controlled lighting, temperature,
and air circulation.

o Panelists will evaluate the samples monadically (one at a time) with a washout period
between samples (e.g., smelling deionized water or unsalted crackers).

o Panelists will rate the intensity of each sensory attribute (e.g., "tomato-like,” "green,"

"grassy," "fruity," "earthy") on a 15-cm unstructured line scale anchored with "low" and "high"
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at each end.
5. Data Analysis:
o Measure the ratings from the line scales and convert them to numerical data.

e Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant
differences in the perceived intensities of the attributes between the compounds.

o Use post-hoc tests (e.g., Tukey's HSD) to identify which specific compounds differ from each
other.

 Visualize the results using spider web plots to provide a graphical representation of the flavor
profiles of each compound.

Visualizations
Logical Relationship of Regulatory Approval
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Caption: Regulatory approval pathway for 2-Isobutylthiazole.

Experimental Workflow for Sensory Analysis
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Caption: Workflow for Quantitative Descriptive Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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